molecular formula C13H15NO4 B1399803 Methyl 5-formyl-2-(morpholin-4-yl)benzoate CAS No. 1312118-22-1

Methyl 5-formyl-2-(morpholin-4-yl)benzoate

Cat. No.: B1399803
CAS No.: 1312118-22-1
M. Wt: 249.26 g/mol
InChI Key: JQZSZGDEKQTPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-formyl-2-(morpholin-4-yl)benzoate is an organic compound with the molecular formula C13H15NO4. It is a derivative of benzoic acid, featuring a morpholine ring and a formyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyl-2-(morpholin-4-yl)benzoate typically involves the reaction of 5-formyl-2-(morpholin-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-formyl-2-(morpholin-4-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-formyl-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The morpholine ring may also interact with biological membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-formyl-2-(morpholin-4-yl)benzoate is unique due to the presence of both a formyl group and a morpholine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 5-formyl-2-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-8-10(9-15)2-3-12(11)14-4-6-18-7-5-14/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZSZGDEKQTPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-formyl-2-(morpholin-4-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-formyl-2-(morpholin-4-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-formyl-2-(morpholin-4-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-formyl-2-(morpholin-4-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-formyl-2-(morpholin-4-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-formyl-2-(morpholin-4-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.